molecular formula C21H19N3O6S B2921513 N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 896704-65-7

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Numéro de catalogue B2921513
Numéro CAS: 896704-65-7
Poids moléculaire: 441.46
Clé InChI: PYPPJAJZRSWFSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H19N3O6S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity and Molecular Docking

Quinazolinone derivatives have demonstrated significant antitumor activities across various cancer cell lines. For example, novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, showing broad-spectrum antitumor activity and potency higher than the positive control 5-FU against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines. Molecular docking studies of these compounds into ATP binding sites of EGFR-TK and B-RAF kinase revealed similar binding modes to known inhibitors, suggesting mechanisms through inhibition of these kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis and Biological Activity of Novel Derivatives

The synthesis of new derivatives, such as 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, has been explored, with several compounds exhibiting high anti-monoamine oxidase and antitumor activity (A. Markosyan et al., 2015). These studies underscore the potential of quinazolinone derivatives in the development of new therapeutic agents with specific biological activities.

Development of Targeted Therapies

Quinazolinone derivatives have also been studied for their potential in targeted therapies. For instance, N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945), a novel thymidylate synthase inhibitor, targets tumor cells through α-folate receptor-mediated transport, offering a strategy for efficacy with lower toxicity (A. Tochowicz et al., 2013).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 1,3-benzodioxole with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl chloride in the presence of a base to form the desired product. The reaction is carried out in two steps, with the first step involving the formation of the acid chloride intermediate, which is then reacted with the amine to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl chloride", "Base", "Amine" ], "Reaction": [ "Step 1: Formation of acid chloride intermediate", "- 1,3-benzodioxole is dissolved in anhydrous dichloromethane and cooled to 0°C", "- Thionyl chloride is added dropwise to the solution while stirring", "- The reaction mixture is stirred at room temperature for 1 hour", "- The solvent is removed under reduced pressure to obtain the acid chloride intermediate", "Step 2: Formation of final product", "- The acid chloride intermediate is dissolved in anhydrous dichloromethane and cooled to 0°C", "- A base is added dropwise to the solution while stirring", "- The amine is added to the reaction mixture and the reaction is stirred at room temperature for 2 hours", "- The solvent is removed under reduced pressure and the crude product is purified by column chromatography to obtain the final product" ] }

Numéro CAS

896704-65-7

Formule moléculaire

C21H19N3O6S

Poids moléculaire

441.46

Nom IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C21H19N3O6S/c25-19(22-9-12-3-4-15-16(6-12)28-10-27-15)2-1-5-24-20(26)13-7-17-18(30-11-29-17)8-14(13)23-21(24)31/h3-4,6-8H,1-2,5,9-11H2,(H,22,25)(H,23,31)

Clé InChI

PYPPJAJZRSWFSY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.